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molecular formula C8H20ClN B1227682 Dibutylamine hydrochloride CAS No. 6287-40-7

Dibutylamine hydrochloride

Cat. No. B1227682
M. Wt: 165.70 g/mol
InChI Key: ODYNBECIRXXOGG-UHFFFAOYSA-N
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Patent
US04110323

Procedure details

A solution of 68.7 g (0.5 mole) of phosphorus trichloride in dry hexane or diethyl ether is added slowly to a stirred solution of 363.6 g (3.0 moles) of dibutylamine in the same solvent. A voluminous precipitate of dibutylamine hydrochloride is formed, the temperature remaining between 10° and 40° C. After all the phosphorus trichloride has been added, the mixture is boiled and refluxed for between 30 minutes and 2 hours. The mixture is then cooled to room temperature and filtered to separate it from 280 g (1.7 moles) of dibutylamine hydrochloride. The solvent is then stripped off at reduced pressure in a rotary evaporator.
Quantity
68.7 g
Type
reactant
Reaction Step One
Quantity
363.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
dibutylamine hydrochloride

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)[Cl:2].[CH2:5]([NH:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH3:8]>CCCCCC.C(OCC)C>[ClH:2].[CH2:5]([NH:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH3:8] |f:4.5|

Inputs

Step One
Name
Quantity
68.7 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
363.6 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
dibutylamine hydrochloride
Type
product
Smiles
Cl.C(CCC)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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